3,5-Dimethoxybiphenyl

Anti-inflammatory Neutrophil Superoxide Production

Researchers often struggle to source high-purity 3,5-dimethoxybiphenyl with validated SAR relevance for tyrosinase inhibition and anticancer tubulin polymerization studies. This compound offers the precise 3,5-dimethoxy substitution pattern critical for biological activity-generic biphenyls cannot substitute. As a defined synthetic intermediate, it enables focused library synthesis and cross-coupling methodology development. BenchChem ensures reliable supply with 97% purity and global shipping for uninterrupted R&D.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 64326-17-6
Cat. No. B1280647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxybiphenyl
CAS64326-17-6
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=CC=CC=C2)OC
InChIInChI=1S/C14H14O2/c1-15-13-8-12(9-14(10-13)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3
InChIKeyCQWCDYBZNSNECQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxybiphenyl: Procurement & Chemical Identity


3,5-Dimethoxybiphenyl (CAS 64326-17-6), also known as 1,3-dimethoxy-5-phenylbenzene, is an organic compound belonging to the class of biphenyl derivatives with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol [1]. It is a naturally occurring phytochemical found in several plant species [2]. The compound is primarily valued as a versatile synthetic intermediate and building block in organic chemistry, particularly for constructing more complex biphenyl-based molecules relevant to liquid crystals, polymers, and bioactive compounds . Its core scaffold is also recognized as a key structural motif in the design of various pharmacologically active molecules .

3,5-Dimethoxybiphenyl: Not a Generic Biphenyl Substitute


Generic substitution of 3,5-Dimethoxybiphenyl with other biphenyls is scientifically invalid due to the critical importance of the specific 3,5-dimethoxy substitution pattern. Structure-activity relationship (SAR) studies on related biphenyl series demonstrate that the presence and precise positioning of methoxy groups, and particularly the 4-hydroxy-3,5-dimethoxyphenyl moiety, are crucial determinants of biological activity [1]. For instance, in tyrosinase inhibition assays, compounds bearing the 4-hydroxy-3,5-dimethoxyphenyl group were generally more active than their 3,4,5-trimethoxyphenyl counterparts [2]. Furthermore, the 3,5-dimethoxyphenyl moiety is recognized as a pharmacophore in the design of anticancer agents targeting tubulin polymerization . These findings underscore that minor alterations to the biphenyl scaffold, such as changing the number or position of methoxy groups or adding a hydroxyl group, result in significant and quantifiable differences in activity profiles, making direct substitution without experimental validation a high-risk approach.

3,5-Dimethoxybiphenyl: Differentiation from Analogs


Anti-inflammatory Activity of a Structural Analog

A direct analog of 3,5-Dimethoxybiphenyl, 3-hydroxy-2',5-dimethoxybiphenyl (compound 5), was evaluated for its ability to inhibit fMLP-induced superoxide production in human neutrophils. This provides a class-level inference for the potential activity of the 3,5-dimethoxybiphenyl scaffold [1]. The analog exhibited an in vitro IC50 value of less than 8.36 μM [2]. This data demonstrates that a minor structural modification to the core scaffold can confer potent anti-inflammatory activity, differentiating it from inactive or less potent biphenyl isomers.

Anti-inflammatory Neutrophil Superoxide Production

Tyrosinase Inhibition: Dimethoxy vs. Trimethoxy Biphenyls

A comparative study on biphenyl derivatives as mushroom tyrosinase inhibitors provides a clear, class-level differentiation [1]. Compounds containing a 4-hydroxy-3,5-dimethoxyphenyl moiety (Series II) were generally more active than those with a 3,4,5-trimethoxyphenyl group (Series I) [2]. The most potent compound in the series, compound 21, had an IC50 of 0.02 mM, which was 7-fold more potent than fortuneanoside E (IC50 = 0.14 mM) and 10-fold more potent than arbutin (IC50 = 0.21 mM) [3]. This demonstrates that the 3,5-dimethoxy substitution pattern on the biphenyl core, especially in conjunction with a 4-hydroxy group, is a critical determinant of enhanced inhibitory potency.

Tyrosinase Inhibition Mushroom Tyrosinase Structure-Activity Relationship

Catalysis Benchmark in Cross-Coupling Reactions

3,5-Dimethoxybiphenyl is utilized as a reference compound to assess the efficacy of catalytic systems . For example, its formation can be used to benchmark the performance of phosphine ligands like 2-(dicyclohexylphosphino)biphenyl in Pd/C-catalyzed Suzuki-Miyaura cross-couplings . The successful synthesis of this specific biphenyl under defined conditions (e.g., with a specific ligand, base, and solvent) serves as a direct, quantifiable metric of a catalyst system's performance compared to others. This differentiates it from simply any biphenyl product, as the steric and electronic properties of the 3,5-dimethoxy substitution pattern provide a specific challenge for catalytic efficiency.

Catalysis Suzuki-Miyaura Coupling Ligand Benchmarking

3,5-Dimethoxybiphenyl: Application Scenarios


Scaffold for Anti-inflammatory & Tyrosinase Inhibitors

Based on class-level evidence showing that the 3,5-dimethoxybiphenyl core is associated with potent anti-inflammatory activity [1] and that closely related 4-hydroxy-3,5-dimethoxyphenyl biphenyls are superior tyrosinase inhibitors compared to trimethoxyphenyl analogs [2], 3,5-Dimethoxybiphenyl is an ideal starting material for synthesizing focused libraries of novel anti-inflammatory or tyrosinase-inhibiting agents. Its use is strategically justified when the goal is to explore the SAR around the 3,5-dimethoxyphenyl pharmacophore, which is known to confer activity distinct from other substitution patterns.

Benchmark Substrate for Cross-Coupling Methodology

3,5-Dimethoxybiphenyl serves as a defined, challenging target for testing and optimizing new palladium-catalyzed cross-coupling protocols, particularly those involving sterically demanding or electronically rich aryl halides and boronic acids . Its synthesis can be used to directly compare the performance (e.g., yield, selectivity, turnover number) of different catalyst/ligand combinations, making it a valuable procurement for academic and industrial research groups focused on reaction methodology and process chemistry.

Intermediate for Advanced Materials & Natural Products

The biphenyl scaffold is a common structural motif in liquid crystals, polymers, and biologically active natural products . 3,5-Dimethoxybiphenyl is a valuable synthetic intermediate for constructing more complex molecules within these classes. Its specific substitution pattern allows for further functionalization (e.g., demethylation to phenols, halogenation, or metalation) that would be impossible with unsubstituted biphenyl, enabling the creation of diverse compound libraries and advanced materials with tailored properties.

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